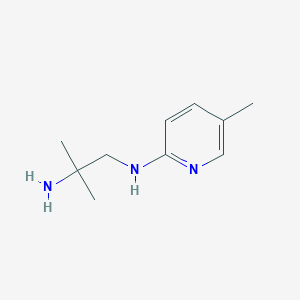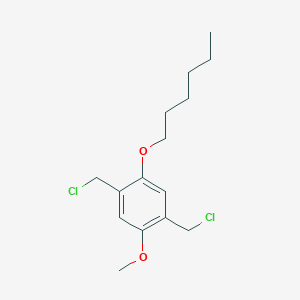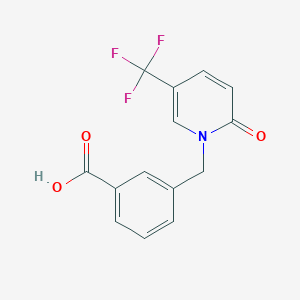
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridone core substituted with a carboxybenzyl group at the 1-position and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridone Core: The pyridone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.
Introduction of the Carboxybenzyl Group: The carboxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyridone core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides or trifluoromethyl sulfonates in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone involves interactions with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Carboxybenzyl)-4,4’-bipyridinium chloride: A bipyridinium derivative with similar structural features.
1-(3-Carboxybenzyl)-4-[2-(4-pyridyl)-vinyl]-pyridinium chloride: An olefin-containing pyridinium derivative with photoactive properties.
Uniqueness
1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric effects. This makes the compound particularly valuable in applications requiring specific chemical reactivity and stability.
Eigenschaften
Molekularformel |
C14H10F3NO3 |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
3-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-4-5-12(19)18(8-11)7-9-2-1-3-10(6-9)13(20)21/h1-6,8H,7H2,(H,20,21) |
InChI-Schlüssel |
KUWJLILQFOGGND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=CC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


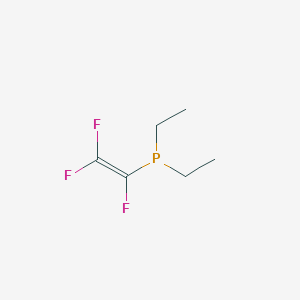
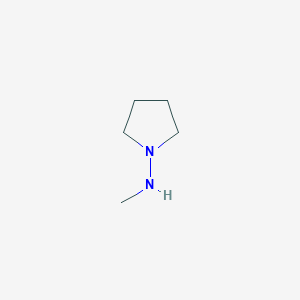
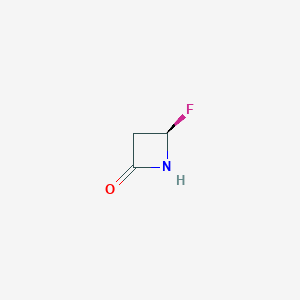
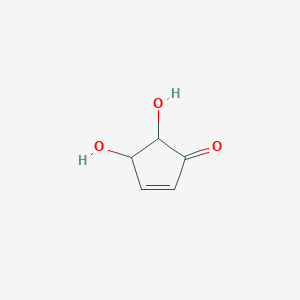
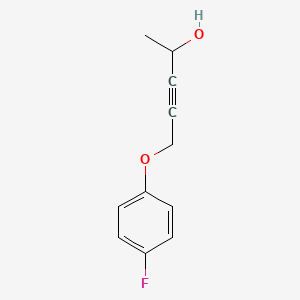
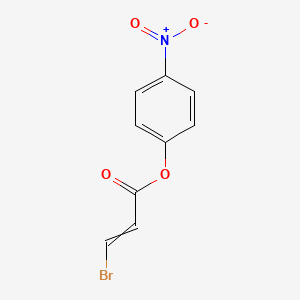

![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
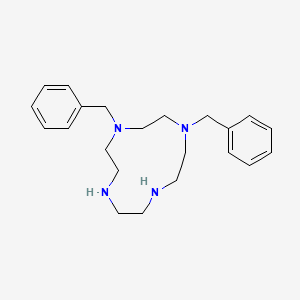

![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
